2-(1-Ethylpiperidin-3-yl)azepane

Description

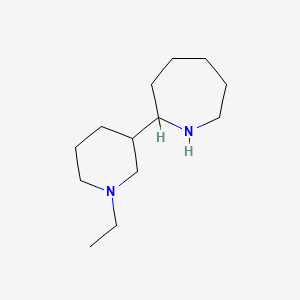

Structure

3D Structure

Properties

Molecular Formula |

C13H26N2 |

|---|---|

Molecular Weight |

210.36 g/mol |

IUPAC Name |

2-(1-ethylpiperidin-3-yl)azepane |

InChI |

InChI=1S/C13H26N2/c1-2-15-10-6-7-12(11-15)13-8-4-3-5-9-14-13/h12-14H,2-11H2,1H3 |

InChI Key |

SJSOQIPWFQABOH-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC(C1)C2CCCCCN2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Approaches to Azepane Ring Construction

The seven-membered azepane ring presents a significant synthetic challenge due to unfavorable entropic and enthalpic factors associated with its formation. Chemists have devised several strategies to overcome these hurdles, including ring expansion, cycloaddition, intramolecular cyclization, and reductive amination.

Ring Expansion Strategies

Ring expansion reactions offer a powerful method for constructing azepane rings from more readily available smaller ring systems. This approach often involves the rearrangement of a six-membered ring precursor.

One notable strategy involves the photochemical dearomative ring expansion of nitroarenes. nih.gov This process, mediated by blue light at room temperature, converts a six-membered benzene (B151609) framework into a seven-membered ring system. nih.gov Subsequent hydrogenolysis can then yield the desired azepane. nih.gov This two-step method provides a route to complex azepanes from simple starting materials. nih.gov

Another approach is the base-mediated thermal ring expansion of 3-substituted 7,7-dihalo-2-azabicyclo[4.1.0]heptanes. rsc.org This reaction yields halogenated dihydro-1H-azepines, which can be further functionalized. rsc.org Similarly, the reaction of dihalocarbene species with N-Boc-1,2,3,4-tetrahydropyridines produces 7,7-dihalo-2-azabicyclo[4.1.0]heptane compounds, which can undergo ring cleavage under reductive amination conditions to form functionalized azepanes. rsc.org

A formal cross-dimerization between three-membered aza-heterocycles and three- and four-membered-ring ketones, facilitated by synergistic bimetallic catalysis, provides another innovative ring expansion strategy for assembling diverse N-heterocycles, including azepinones. nih.gov This method has been shown to be efficient and scalable. nih.gov

The tandem Staudinger-aza-Wittig-mediated ring expansion of 6-azido sugars has also been reported as a viable method for accessing polyhydroxyazepanes. nih.gov Furthermore, diastereomerically pure azepane derivatives have been prepared with excellent stereoselectivity and yield through piperidine (B6355638) ring expansion. rsc.org

| Starting Material | Reagents/Conditions | Product | Reference |

| Nitroarenes | Blue light, then hydrogenolysis | Azepanes | nih.gov |

| 3-substituted 7,7-dihalo-2-azabicyclo[4.1.0]heptanes | K2CO3, heat | 2-Alkyl-6-halo-1-tosyl-2,3-dihydro-1H-azepines | rsc.org |

| N-Boc-1,2,3,4-tetrahydropyridines | Dihalocarbene, then reductive amination | Functionalized azepanes | rsc.org |

| Three-membered aza-heterocycles and three- or four-membered-ring ketones | Bimetallic catalysis | Azepinones | nih.gov |

| 6-Azido sugars | Staudinger-aza-Wittig reaction | Polyhydroxyazepanes | nih.gov |

| Piperidine derivatives | Not specified | Azepane derivatives | rsc.org |

Cycloaddition Reactions in Azepane Synthesis

Cycloaddition reactions provide a convergent and often stereocontrolled route to azepane derivatives. These reactions involve the coming together of two or more unsaturated molecules to form a cyclic adduct.

A notable example is the formal [5+2] cycloaddition. One such approach involves a two-step condensation/ring-expansion of pyrrolidinone with aldehydes, followed by a photochemical Fries-like rearrangement to form azepinones. nih.gov This method allows for significant structural diversity in the resulting azepane derivatives. nih.gov Another catalytic formal [5+2] cycloaddition approach has been developed for the diastereoselective synthesis of azepino[1,2-a]indoles. nih.gov This reaction is thought to proceed through a Lewis acid-catalyzed formal [2+2] cycloaddition to form a cyclobutane (B1203170) intermediate, which then undergoes intramolecular ring-opening cyclization. nih.gov

The hetero-Diels-Alder reaction, a [4+2] cycloaddition, has also been employed. Enantiomerically pure 2,3-dihydro-1H-azepines have been shown to undergo highly stereoselective [4+2] cycloaddition reactions with heterodienophiles. rsc.org

Furthermore, the one-step reaction of succinic anhydride (B1165640) with 3-((alkylimino)methyl)phenol has been reported to yield 2-(3-hydroxyphenyl)-3-alkyl-1,3-oxazepane-4,7-diones in good yields, proceeding through a dipolar intermediate that undergoes cyclization. tsijournals.com

Intramolecular Cyclization Pathways to Azepanes

Intramolecular cyclization, where a single molecule containing two reactive functional groups reacts to form a cyclic compound, is a cornerstone of azepane synthesis.

A silyl-aza-Prins cyclization of allylsilyl amines mediated by iron(III) salts has been developed for the synthesis of tetrahydroazepines. nih.govacs.org This method forms a C-N and a C-C bond, along with an endocyclic double bond, in a single step under mild conditions. nih.govacs.org The use of InCl3 as a catalyst in a similar reaction provides trans-azepanes with high yields and good diastereoselectivities. nih.gov

The intramolecular cyclization of unsaturated tryptamides, assisted by a Brønsted acid, offers a facile route to azepino[4,5-b]indolones. thieme-connect.de Another approach involves the intramolecular cyclic condensation of tertiary enamides containing a formyl group, which, under mild conditions with BBr3 as a Lewis acid catalyst and P2O5 as an additive, yields diverse 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives. organic-chemistry.org

A copper(I)-catalyzed tandem amination/cyclization reaction of fluorinated allenynes with various primary and secondary amines provides access to trifluoromethylated azepine-2-carboxylates. nih.gov Additionally, an intramolecular Ullmann-type annulation/rearrangement cascade of 5-arylpyrrolidine-2-carboxylates has been used to synthesize highly functionalized 1H-benzo[b]azepines. acs.org

| Starting Material | Reagents/Conditions | Product | Reference |

| Allylsilyl amines | Iron(III) salts | Tetrahydroazepines | nih.govacs.org |

| Unsaturated tryptamides | Brønsted acid | Azepino[4,5-b]indolones | thieme-connect.de |

| Tertiary enamides with formyl group | BBr3, P2O5 | 2,3-Dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives | organic-chemistry.org |

| Fluorinated allenynes and amines | Cu(I) catalyst | CF3-containing azepine-2-carboxylates | nih.gov |

| 5-Arylpyrrolidine-2-carboxylates | Cu(I) promotion, microwave activation | 1H-Benzo[b]azepine-2-carboxylates | acs.org |

Reductive Amination Routes for Azepane Derivatives

Reductive amination, the conversion of a carbonyl group to an amine via an intermediate imine, is a widely used and versatile method for forming C-N bonds, including those within an azepane ring.

An iridium-catalyzed intramolecular asymmetric reductive amination of bridged biaryl derivatives has been developed to synthesize enantioenriched dibenz[c,e]azepines with excellent enantiocontrol. rsc.orgnih.gov This method has a broad substrate scope and the products have been used to create chiral ligands for other asymmetric reactions. rsc.org

The reductive amination of aldehydes or ketones with deprotected halogenated secondary cyclopropylamines can trigger cyclopropane (B1198618) ring cleavage, providing access to ring-expanded nitrogen-containing products, including tetrahydro-1H-azepine derivatives. rsc.org Reductive amination has also been a key step in the synthesis of various pharmaceuticals, including those containing an azepane ring, often utilizing reagents like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. sci-hub.ru

A novel stereoselective synthesis of pentahydroxyazepane iminosugars relies on a key osmium-catalyzed aminohydroxylation followed by an intramolecular reductive amination to form the azepane ring. nih.gov

Approaches to Piperidine Ring Construction

The piperidine ring, a saturated six-membered heterocycle, is a common motif in natural products and pharmaceuticals. Its synthesis is well-established, with catalytic hydrogenation of pyridine (B92270) derivatives being a primary method.

Catalytic Hydrogenation of Pyridine Derivatives

The reduction of the aromatic pyridine ring to a piperidine is a fundamental transformation in heterocyclic chemistry. This is typically achieved through catalytic hydrogenation using various metal catalysts and hydrogen sources.

A typical synthetic route involves the catalytic hydrogenation of the corresponding pyridine compound using H2 gas. researchgate.net Heterogeneous catalysts are often favored for their applicability in industrial processes. nih.gov The hydrogenation of pyridine can be challenging due to its aromatic stability, often requiring elevated temperatures and pressures. researchgate.net However, activation of the pyridine ring by forming a pyridinium (B92312) salt can facilitate the reaction under milder conditions. researchgate.net

Recent advancements include the electrocatalytic hydrogenation of pyridine at ambient temperature and pressure using a membrane electrode assembly with a carbon-supported rhodium catalyst. researchgate.netnih.gov This method offers a more sustainable alternative to traditional high-pressure thermochemical processes. nih.gov

Asymmetric hydrogenation methods have also been developed to produce chiral piperidine derivatives. One such method is the rhodium-catalyzed transfer hydrogenation of pyridinium salts using a formic acid/triethylamine mixture as the hydrogen source. dicp.ac.cn Another approach involves the catalytic asymmetric hydrogenation of N-iminopyridinium ylides, which provides access to substituted piperidines in good enantiomeric excesses. acs.org The N-iminopyridinium ylides are synthesized in one step from the corresponding pyridines. acs.org

| Starting Material | Catalyst/Reagents | Conditions | Product | Reference |

| Pyridine | H2 gas, heterogeneous catalyst | Elevated temperature and/or pressure | Piperidine | researchgate.net |

| Pyridine | Rh/C catalyst, anion-exchange membrane | Ambient temperature and pressure (electrocatalytic) | Piperidine | researchgate.netnih.gov |

| N-Benzylpyridinium salts | [RhCp*Cl2]2/KI, formic acid/triethylamine | Not specified | Piperidine derivatives | dicp.ac.cn |

| N-Acyliminopyridinium ylides | Not specified | Not specified | Substituted piperidines (enantiomerically enriched) | acs.org |

Alkene Cyclization Methodologies

Alkene cyclization represents a powerful tool for the formation of nitrogen-containing heterocycles like piperidines and azepanes from acyclic precursors. These methods often involve the intramolecular reaction of a nitrogen nucleophile with an activated or unactivated alkene.

One notable approach is the oxidative amination of non-activated alkenes, which can be catalyzed by metal complexes. For instance, a gold(I)-catalyzed reaction employing an iodine(III) oxidizing agent allows for the difunctionalization of a double bond, leading to the simultaneous formation of an N-heterocycle and the introduction of an oxygen-containing substituent. nih.gov Another strategy involves an iron-catalyzed reductive amination of methoxyamine-containing boronic esters, which proceeds via N-B bond formation and a 1,2-metalate shift. nih.gov

Furthermore, enantioselective intramolecular aza-Heck cyclization of alkenylcarbamates under redox-neutral conditions, catalyzed by palladium with a chiral P-O ligand, offers high selectivity in piperidine synthesis. nih.gov The versatility of these methods allows for the formation of pyrrolidines, piperidines, and azepanes, making them applicable to the synthesis of the building blocks for 2-(1-Ethylpiperidin-3-yl)azepane. nih.gov The aza-Prins cyclization is another potent method for synthesizing nitrogenous heterocycles and has been effectively used for creating piperidines and, more recently, tetrahydroazepines. acs.orgresearchgate.net

A recently developed methodology for synthesizing seven-membered unsaturated azacycles (tetrahydroazepines) utilizes a silyl (B83357) aza-Prins cyclization in tandem with a Peterson-type elimination. This reaction, catalyzed by sustainable iron(III) salts under mild conditions, efficiently forms a C-N bond, a C-C bond, and an endocyclic double bond in a single step. acs.org

Annulation and Multicomponent Reactions

Annulation and multicomponent reactions offer convergent pathways to complex heterocyclic structures by forming multiple bonds in a single operation. These strategies are highly efficient for constructing substituted piperidine and azepane rings.

Divergent intermolecular coupling strategies can provide access to diverse N-heterocycles directly from olefins through radical-to-polar mechanistic switching. nih.gov These annulations involve the coupling of alkenes with simple bifunctional reagents. nih.gov For instance, a tunable [4+2] annulation has been developed for piperidine synthesis, which can be valuable for late-stage pharmaceutical diversification. nih.gov

Multicomponent reactions are particularly powerful for assembling complex piperidine scaffolds. nih.gov One such strategy involves an aza-Prins approach for the synthesis of piperidine-fused dihydroquinazolinones through a domino multicomponent reaction. researchgate.net In this method, homoallylic ammonium (B1175870) halide salts react with bifunctional aldehydes under acidic conditions to yield halide-substituted fused piperidines in a diastereoselective manner. researchgate.net

Furthermore, a photochemical dearomative ring expansion of simple nitroarenes, mediated by blue light at room temperature, provides a novel strategy for preparing complex azepanes. nih.gov This process converts a six-membered benzenoid framework into a seven-membered ring system, which can then be hydrogenated to the corresponding azepane. nih.gov

Coupling Strategies for Piperidine and Azepane Moieties

Once the individual piperidine and azepane rings are synthesized, they must be coupled to form the final this compound structure. This can be achieved through various chemical transformations, including N-alkylation, amidation, and modern cross-coupling reactions.

N-Alkylation and Amidation Reactions

N-alkylation is a fundamental method for forming C-N bonds. In the context of synthesizing this compound, this would typically involve the reaction of a piperidine precursor with an appropriately functionalized azepane. A common procedure for the N-alkylation of a secondary amine like piperidine involves reacting it with an alkyl halide. researchgate.net To favor monoalkylation and prevent the formation of quaternary ammonium salts, the alkyl halide can be added slowly to ensure the piperidine is in excess. researchgate.net The reaction can be carried out in an anhydrous solvent like acetonitrile (B52724) under a nitrogen atmosphere. researchgate.net The use of a base, such as potassium carbonate or N,N-diisopropylethylamine (Hünig's base), can facilitate the reaction by neutralizing the acid formed. researchgate.net

Alternatively, reductive amination offers another route. This involves the reaction of the piperidine nitrogen with a ketone or aldehyde on the azepane precursor in the presence of a reducing agent. This method can sometimes trigger ring-cleavage of strained systems, which must be considered during synthetic planning. rsc.org

Amidation, followed by reduction, is another robust strategy. An azepane-containing carboxylic acid or its activated derivative can be coupled with the piperidine nitrogen to form an amide bond. Subsequent reduction of the amide carbonyl group would then yield the desired tertiary amine linkage.

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable tools in modern organic synthesis for the formation of C-N bonds. rsc.orgnih.gov This reaction allows for the coupling of an amine with an aryl or vinyl halide/triflate. nih.gov To construct the this compound framework, a pre-functionalized piperidine (e.g., with a halide or triflate at the 3-position) could be coupled with an azepane nucleophile, or vice-versa. The general mechanism involves an oxidative addition of the palladium catalyst to the halide, followed by coordination of the amine, deprotonation, and reductive elimination to afford the coupled product. rsc.org

Recent advancements have focused on developing more sustainable and cost-effective catalytic systems, sometimes exploring less expensive metals as alternatives to palladium. rsc.org Additionally, nickel-catalyzed radical cross-coupling has emerged as a powerful method for forming carbon-carbon bonds, which could be adapted to link the piperidine and azepane moieties if a C-C bond linkage were desired. technologynetworks.com These modern coupling methods offer high efficiency and functional group tolerance, making them highly attractive for the synthesis of complex molecules. nih.gov

Stereoselective Synthesis of "this compound"

The presence of stereocenters in this compound necessitates stereoselective synthetic methods to control the three-dimensional arrangement of the molecule.

Chiral Catalyst Applications

Chiral catalysts are instrumental in achieving high levels of stereoselectivity in the synthesis of heterocyclic compounds. For the construction of the piperidine or azepane rings, asymmetric cyclization reactions can be employed.

For example, in the context of aza-Heck cyclizations for piperidine synthesis, the use of a chiral P-O ligand in conjunction with a palladium catalyst can induce high enantioselectivity. nih.gov Similarly, cationic ruthenium complexes of chiral picolinic acid derivatives have been shown to catalyze asymmetric intramolecular dehydrative N-allylation to produce a variety of N-heterocycles, including piperidines and azepanes, with high enantiomeric ratios. lookchem.com

In the synthesis of a key intermediate for a non-peptide AVP V2-agonist, a highly enantioselective asymmetric hydrogenation of a tetrahydro-1H-benzo[b]azepin-ylidene]acetic acid derivative was achieved using a Ru(OAc)2[(S)-H8-BINAP] catalyst. This yielded the desired (R)-enantiomer in quantitative yield and 85% enantiomeric excess. nih.gov Such chiral catalysts guide the approach of the substrate, leading to the preferential formation of one enantiomer over the other.

The table below summarizes various chiral catalysts and their applications in the synthesis of related heterocyclic structures, highlighting the potential for their use in the stereoselective synthesis of this compound.

| Catalyst/Ligand System | Reaction Type | Target Heterocycle | Stereoselectivity | Reference |

| Palladium / Chiral P-O Ligand | Intramolecular aza-Heck Cyclization | Piperidine | High enantioselectivity | nih.gov |

| Cationic CpRu / (R)- or (S)-Cl-Naph-PyCOOCH2CH=CH2 | Intramolecular Dehydrative N-allylation | Pyrrolidine, Piperidine, Azepane | up to >99:1 er | lookchem.com |

| Ru(OAc)2[(S)-H8-BINAP] | Asymmetric Hydrogenation | Tetrahydro-1H-benzo[b]azepine | 85% ee | nih.gov |

Kinetic Resolution Techniques

Kinetic resolution is a crucial technique for the separation of enantiomers of chiral compounds, including intermediates in the synthesis of complex molecules like this compound. This method relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high purity.

While specific kinetic resolution protocols for this compound are not extensively documented in publicly available literature, general principles applied to related piperidine and azepane derivatives are instructive. For instance, enzymatic kinetic resolution has been successfully employed for the synthesis of enantiopure piperidine derivatives. nih.gov Lipases are common catalysts for the acylation or hydrolysis of racemic alcohols or esters, leading to the separation of enantiomers. For example, the enzymatic kinetic resolution of 2-piperidineethanol (B17955) and its derivatives has been achieved, providing access to valuable chiral building blocks. nih.gov

Another powerful method is the kinetic resolution of N-Boc protected piperidines and azepanes via asymmetric lithiation. whiterose.ac.uk The use of a chiral ligand, such as (-)-sparteine, in conjunction with an organolithium reagent can selectively deprotonate one enantiomer of a racemic mixture, which can then be trapped with an electrophile. whiterose.ac.ukacs.org This approach has been applied to various N-Boc-2-substituted piperidines and has been attempted for N-Boc-azepane derivatives, although with varying success in achieving high enantiomeric ratios for the recovered starting material in the latter case. whiterose.ac.uk The efficiency of such resolutions is highly dependent on the substrate and the reaction conditions.

The table below summarizes kinetic resolution approaches applicable to the synthesis of chiral piperidine and azepane scaffolds.

| Resolution Method | Chiral Reagent/Catalyst | Substrate Type | Potential Application to this compound Synthesis |

| Enzymatic Resolution | Lipases (e.g., Candida antarctica lipase (B570770) B) | Racemic alcohols or esters of piperidine/azepane intermediates | Resolution of a hydroxylated precursor to the piperidine or azepane ring. |

| Asymmetric Lithiation | n-Butyllithium / (-)-sparteine | N-Boc protected racemic piperidines or azepanes | Resolution of a racemic precursor of the piperidinyl-azepane core structure. whiterose.ac.uk |

Diastereoselective Control in Synthetic Pathways

The synthesis of a molecule with multiple stereocenters, such as this compound, necessitates precise control over diastereoselectivity. One of the key strategies for constructing the azepane ring with high diastereoselectivity is through the ring expansion of a pre-existing piperidine ring. rsc.orgresearchgate.net

This approach involves the stereoselective introduction of a functional group on the piperidine ring that can facilitate a ring-enlargement reaction. For example, a hydroxylmethyl group can be introduced on the piperidine ring, which is then converted to a suitable leaving group. Subsequent intramolecular nucleophilic substitution leads to the formation of the seven-membered azepane ring. The stereochemistry of the newly formed stereocenters in the azepane ring is directly controlled by the stereochemistry of the starting piperidine derivative. This method has been shown to proceed with exclusive stereoselectivity and regioselectivity in certain cases, yielding diastereomerically pure azepane derivatives. rsc.orgresearchgate.net

The diastereoselectivity of such transformations is often dictated by the conformational preferences of the transition state, which can be influenced by the nature of the substituents and the reaction conditions. Computational studies are sometimes employed to understand and predict the stereochemical outcome of these ring expansion reactions. researchgate.net

The following table outlines a general approach for diastereoselective synthesis of azepane derivatives.

| Synthetic Strategy | Key Reaction | Stereochemical Control |

| Piperidine Ring Expansion | Intramolecular nucleophilic substitution | The stereochemistry of the starting piperidine precursor dictates the stereochemistry of the resulting azepane. rsc.orgresearchgate.net |

Characterization of Synthetic Intermediates and Final Products

The unambiguous identification and structural elucidation of synthetic intermediates and the final product, this compound, are accomplished through a combination of modern spectroscopic and analytical techniques.

Spectroscopic Analysis (NMR, HRMS)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules. For a compound like this compound, both ¹H and ¹³C NMR spectroscopy would be employed.

¹H NMR: The proton NMR spectrum would provide information about the chemical environment of each proton in the molecule. The chemical shifts, coupling constants (J-values), and multiplicity of the signals would help in assigning the protons to their respective positions in the piperidine and azepane rings. For instance, the signals for the ethyl group on the piperidine nitrogen would be expected to show a characteristic quartet and triplet pattern. researchgate.net The relative stereochemistry of the substituents can often be deduced from the coupling constants between adjacent protons.

¹³C NMR: The carbon NMR spectrum provides information about the number of unique carbon atoms in the molecule and their chemical environment. The chemical shifts of the carbon atoms in the piperidine and azepane rings, as well as the ethyl group, would be characteristic of their respective functional groups. rsc.org

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision, which in turn allows for the determination of its elemental composition. This is a crucial step in confirming the identity of the synthesized compound.

| Spectroscopic Technique | Expected Information |

| ¹H NMR | Chemical shifts and coupling constants for protons on the piperidine and azepane rings, and the N-ethyl group. researchgate.net |

| ¹³C NMR | Chemical shifts for all carbon atoms, confirming the carbon skeleton of the molecule. rsc.org |

| HRMS | Precise mass measurement to confirm the elemental composition. |

X-ray Crystallography for Absolute Stereochemistry

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. If a suitable single crystal of this compound or one of its chiral intermediates or salts can be obtained, X-ray diffraction analysis can provide precise information about bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule.

This technique is particularly valuable for confirming the stereochemical outcome of asymmetric syntheses and kinetic resolutions. The structure and stereochemistry of diastereomerically pure azepane derivatives synthesized via piperidine ring expansion have been successfully confirmed using X-ray crystallographic analysis. rsc.org This powerful analytical tool provides unequivocal proof of the molecular structure, which is essential for understanding its chemical and biological properties.

Preclinical Pharmacological Research Paradigms

In Vitro Pharmacological Studies

Receptor Binding Affinity Profiling

Quantification of Ligand-Receptor Interactions

No publicly available data.

Determination of Binding Kinetics

No publicly available data.

Receptor Selectivity Assays

Evaluation Across Receptor Subtypes

No publicly available data.

Assessment of Off-Target Interactions

No publicly available data.

Preclinical Pharmacological Research on 2-(1-Ethylpiperidin-3-yl)azepane

Following a comprehensive search of available scientific literature, no preclinical pharmacological data was found for the specific chemical compound this compound. The subsequent sections of this article, which were intended to detail the functional activity, in vivo models, and radioligand binding studies, could not be completed due to the absence of published research on this particular molecule.

Therefore, the requested information regarding its agonist and antagonist characterization, modulation of signaling pathways, use in predictive animal models, pharmacodynamic evaluation, and results from radioligand binding studies in animal tissues is not available.

Further research would be required to characterize the pharmacological profile of this compound.

Structure Activity Relationship Sar Investigations

Elucidation of Pharmacophoric Requirements for Biological Activity

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For compounds containing piperidine (B6355638) and azepane rings, the basic nitrogen atoms are often key pharmacophoric features, capable of forming ionic bonds or hydrogen bonds with biological targets such as G protein-coupled receptors (GPCRs) or ion channels.

In many piperidine-based ligands, the nitrogen atom acts as a positive ionizable center at physiological pH, interacting with negatively charged amino acid residues like aspartate in the binding pocket of a receptor. nih.govmdpi.comnih.gov The spatial arrangement of this basic center relative to other parts of the molecule, such as hydrophobic or aromatic groups, is critical. For 2-(1-Ethylpiperidin-3-yl)azepane, the key pharmacophoric elements would likely include:

The Ethyl-Substituted Piperidine Nitrogen: This tertiary amine is a primary site for interaction. The ethyl group contributes to the steric bulk and lipophilicity around the nitrogen, which can influence binding affinity and selectivity.

The Azepane Ring Nitrogen: As a secondary amine (unless further substituted), this nitrogen can also participate in hydrogen bonding as a donor or acceptor.

The Relative Orientation of the Two Rings: The linkage between the 3-position of the piperidine ring and the 2-position of the azepane ring creates a specific three-dimensional shape. The conformational flexibility of the azepane ring and the piperidine ring will influence how the molecule presents its pharmacophoric features to a target.

General pharmacophore models for ligands targeting aminergic GPCRs often include a basic amine, a hydrophobic feature, and sometimes a hydrogen bond donor or acceptor, all with specific spatial relationships. mdpi.comnih.gov

Impact of Substituent Modifications on "this compound" Analogues

Modifications to the core structure of this compound would be expected to significantly impact its biological activity. These changes can alter the compound's size, shape, lipophilicity, and electronic properties.

Modifications on the Piperidine Nitrogen: The N-alkyl substituent on the piperidine ring is a common site for modification in medicinal chemistry. nih.gov Changing the ethyl group to other alkyl groups (e.g., methyl, propyl) or introducing more complex substituents can modulate activity. For instance, in a series of σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold, N-methyl substitution was found to be optimal for high affinity, while N-ethyl or N-H derivatives showed lower affinity. d-nb.info This suggests that the size and nature of the N-substituent are critical for optimal interaction with the receptor.

Modifications on the Piperidine Ring: Substitution at other positions of the piperidine ring can also have a profound effect. For example, in a study of piperidine-based cocaine analogues, substituents at the 3- and 4-positions were shown to influence the affinity for monoamine transporters. nih.gov

Modifications on the Azepane Ring: The azepane ring offers several positions for substitution. N-alkylation of the azepane nitrogen would introduce another variable that could affect the molecule's interaction with its target.

The following interactive table summarizes hypothetical SAR trends based on findings from related piperidine derivatives.

| Modification Site | Substituent | Predicted Impact on Activity | Rationale |

| Piperidine Nitrogen | Methyl | Potentially increased affinity | Optimal size for certain receptor pockets d-nb.info |

| Piperidine Nitrogen | Propyl or larger alkyl groups | Potentially decreased affinity | Steric hindrance may prevent optimal binding |

| Piperidine Ring (e.g., 4-position) | Phenyl | May introduce new interactions (e.g., π-π stacking) | Aromatic groups can enhance binding to hydrophobic pockets |

| Azepane Nitrogen | Methyl | Could alter selectivity or affinity | Changes the basicity and steric profile of the azepane moiety |

Stereochemical Influences on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound, which has at least two stereocenters (at the 3-position of the piperidine ring and the 2-position of the azepane ring). mdpi.com The different stereoisomers (enantiomers and diastereomers) will have distinct three-dimensional arrangements of their atoms and, consequently, may interact differently with a chiral biological target.

It is a well-established principle in pharmacology that different enantiomers of a drug can have significantly different potencies, and in some cases, different pharmacological actions. researchgate.net For example, in a series of 4-alkyl-4-arylpiperidine derivatives acting as opioid ligands, the stereochemistry at the 3- and 4-positions of the piperidine ring determined whether the compound acted as an agonist or an antagonist. nih.gov Specifically, potent agonists were found to prefer an axial orientation of the 4-aryl group, while antagonist properties were associated with an equatorial orientation. nih.gov

Development of SAR Models for "this compound" Derivatives

While specific SAR models for this compound are not available, the general approach to developing such models would involve the synthesis of a library of analogues with systematic variations in their structure. The biological activity of these analogues would then be determined, and the data would be used to construct a model that relates structural features to activity.

This process typically involves:

Systematic Structural Modifications: As discussed in section 4.2, this would include varying substituents on the piperidine and azepane rings and on the nitrogen atoms.

Biological Testing: The synthesized compounds would be tested in relevant biological assays to determine their potency, selectivity, and other pharmacological parameters.

Data Analysis: The relationship between the structural modifications and the observed biological activity would be analyzed. This can range from qualitative observations to the development of quantitative structure-activity relationship (QSAR) models.

QSAR models use statistical methods to correlate physicochemical properties of molecules (such as lipophilicity, electronic properties, and steric parameters) with their biological activity. While a specific QSAR model for this compound has not been published, the principles of QSAR are broadly applicable to this class of compounds.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations of "2-(1-Ethylpiperidin-3-yl)azepane"

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. nih.gov This technique is crucial for understanding ligand-target interactions.

No studies were found that predict the binding modes of This compound with any biological target. Such a study would typically involve docking the compound into the active site of a protein to determine the most stable binding pose.

Without docking studies, there is no data on the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or van der Waals forces, that This compound might form with a potential receptor.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamic behavior of molecules over time. mdpi.com

There are no published conformational analyses of This compound . This type of study would reveal the molecule's preferred shapes and flexibility in different environments, which is critical for its interaction with biological systems.

As no ligand-receptor complexes involving This compound have been identified or studied, there is no information on the dynamics of such complexes.

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and properties of molecules. No quantum chemical calculations for This compound have been reported in the literature. These calculations could provide valuable data on the molecule's reactivity, stability, and spectroscopic properties.

De Novo Drug Design Approaches

De novo drug design involves the computational creation of novel molecular structures with desirable biological activities. frontiersin.org This approach can be broadly categorized into scaffold-based and fragment-based methods. Scaffold-based design, which includes techniques like scaffold hopping and scaffold decoration, is particularly relevant for molecules like this compound. frontiersin.orgresearchgate.net The azepane-piperidine core can serve as a starting scaffold, which is then modified to enhance interactions with a target or to develop compounds with new intellectual property. nih.govnih.gov

Recent advances have integrated artificial intelligence (AI) and deep learning into de novo design. frontiersin.org Generative models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can learn the underlying chemical rules from large datasets of known molecules and then generate new, diverse, and valid chemical structures. researchgate.netfrontiersin.org Scaffold-based generative models can be constrained to produce molecules that contain a specific core structure, such as the azepane ring, while adding novel side chains and functional groups to optimize pharmacological properties. nih.gov The azepane ring is a valuable structural motif found in numerous natural products and approved drugs, making it an attractive scaffold for designing new therapeutic agents. researchgate.netnih.gov

Virtual Screening for Novel Ligands

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.netsciengpub.ir This method significantly reduces the number of compounds that need to be tested experimentally, saving time and resources. sciengpub.irnih.gov Virtual screening can be performed using either ligand-based or structure-based approaches.

Ligand-based virtual screening (LBVS) relies on the knowledge of known active compounds. nih.gov A model, or pharmacophore, is built based on the structural features of a known active molecule, and this model is then used to search databases for other molecules with similar properties. uibk.ac.at This approach is useful when the three-dimensional structure of the target protein is unknown.

Structure-based virtual screening (SBVS), on the other hand, requires the 3D structure of the target protein. mdpi.com Molecular docking is the most common SBVS method, where candidate ligands are computationally fitted into the binding site of the protein, and their binding affinity is estimated using a scoring function. nih.gov This allows for the identification of novel chemotypes that are complementary in shape and electrostatics to the target's active site. researchgate.net Integrated approaches that combine both ligand- and structure-based methods have proven to be powerful in identifying promising new hit compounds. nih.gov For scaffolds like piperidine (B6355638) and azepane, virtual screening has been successfully used to identify novel inhibitors for various targets. researchgate.netnih.govresearchgate.net

Exploration of Analogues and Derivatives of 2 1 Ethylpiperidin 3 Yl Azepane

Design and Synthesis of Chemically Related Compounds

The synthesis of azepane and piperidine (B6355638) derivatives is a well-established field, with numerous methods available for the construction and functionalization of these seven- and six-membered rings, respectively. researchgate.netresearchgate.net These methods often involve multi-step sequences that allow for the precise installation of various substituents, enabling the systematic exploration of chemical space.

One common strategy for the synthesis of functionalized azepanes and piperidines involves the ring expansion of smaller heterocyclic precursors. For instance, diastereomerically pure azepane derivatives can be prepared with high stereoselectivity and regioselectivity through the ring expansion of piperidines. rsc.orgresearchgate.net This method has been successfully applied to the construction of the azepine backbone of biologically active compounds. rsc.org Another approach involves the intramolecular cyclization of linear precursors. For example, iron-catalyzed reductive amination of ω-amino fatty acids is an efficient method for preparing pyrrolidines, piperidines, and azepanes. nih.gov

The synthesis of substituted piperidines is often achieved through the hydrogenation or reduction of corresponding pyridine (B92270) precursors. nih.govmdpi.com Modern approaches often combine hydrogenation and functionalization in a one-pot process, which increases efficiency. mdpi.com Furthermore, multicomponent reactions, while less common than multistep methods, offer a streamlined approach to synthesizing piperidine-containing compounds. nih.gov

The introduction of diverse functional groups onto the azepane and piperidine scaffolds is crucial for modulating their pharmacological properties. This can be achieved through various chemical transformations, such as N-alkylation, acylation, and the introduction of aryl or heterocyclic moieties. nih.govnih.gov For example, novel biphenyloxy-alkyl derivatives of piperidine and azepane have been synthesized and evaluated for their binding properties at the human histamine (B1213489) H₃ receptor. nih.gov Similarly, new hexahydropyrimido[1,2-a]azepine derivatives bearing functionalized aryl and heterocyclic moieties have been synthesized as potential anti-inflammatory agents. nih.gov

The table below summarizes various synthetic strategies for azepane and piperidine derivatives.

| Synthetic Strategy | Description | Key Features | Reference(s) |

| Ring Expansion | Expansion of a smaller ring (e.g., piperidine) to form a larger ring (e.g., azepane). | High stereoselectivity and regioselectivity. | rsc.orgresearchgate.net |

| Intramolecular Cyclization | Cyclization of a linear precursor containing both the amine and a reactive group. | Efficient for forming various ring sizes. | nih.gov |

| Hydrogenation/Reduction | Reduction of an aromatic precursor (e.g., pyridine) to its saturated form (e.g., piperidine). | Common and effective method. | nih.govmdpi.com |

| Multicomponent Reactions | A reaction where multiple reactants combine in a single step to form the final product. | Streamlined and efficient. | nih.gov |

| Functionalization | Introduction of new functional groups onto a pre-existing scaffold. | Allows for fine-tuning of properties. | nih.govnih.govnih.gov |

Comparative Pharmacological Profiling of Analogues

The pharmacological profiling of newly synthesized analogues is a critical step in the drug discovery process. This involves evaluating their biological activity at various targets to identify compounds with the desired therapeutic effects and to understand how structural modifications influence their pharmacological properties.

For instance, in the development of dual norepinephrine (B1679862) and dopamine (B1211576) uptake inhibitors, a series of azepine and piperidine analogues were synthesized and tested. nih.gov The replacement of a 3,4-dichlorophenyl moiety with a naphthyl group in the azepine series led to similar potency at the norepinephrine and dopamine transporters but increased potency at the serotonin (B10506) transporter. nih.gov This highlights how small structural changes can significantly alter the selectivity profile of a compound.

In another study, novel biphenyloxy-alkyl derivatives of piperidine and azepane were evaluated for their binding affinity at the human histamine H₃ receptor. nih.gov The compound 1-(6-(3-phenylphenoxy)hexyl)azepane showed the highest affinity, with a Kᵢ value of 18 nM. nih.gov The para-biphenyl derivatives, 1-(5-(4-phenylphenoxy)pentyl)piperidine and 1-(5-(4-phenylphenoxy)pentyl)azepane, were identified as antagonists in a cAMP accumulation assay. nih.gov

The table below presents a comparative pharmacological profile of selected azepane and piperidine analogues.

| Compound | Target | Activity | Key Findings | Reference(s) |

| Naphthyl analogue of 2,3,4,7-tetrahydro-1H-azepine | NET, DAT, SERT | Similar potency at NET and DAT, more potent at SERT compared to the 3,4-dichlorophenyl analogue. | Substitution on the aromatic ring significantly impacts transporter selectivity. | nih.gov |

| 1-(6-(3-phenylphenoxy)hexyl)azepane | Histamine H₃ Receptor | High affinity (Kᵢ = 18 nM). | The nature of the linker and the aromatic substituent are crucial for high affinity. | nih.gov |

| 1-(5-(4-phenylphenoxy)pentyl)piperidine | Histamine H₃ Receptor | Antagonist (IC₅₀ = 4 nM in cAMP assay). | Demonstrates functional antagonism. | nih.gov |

| 1-(5-(4-phenylphenoxy)pentyl)azepane | Histamine H₃ Receptor | Antagonist (IC₅₀ = 9 nM in cAMP assay). | Demonstrates functional antagonism. | nih.gov |

SAR Studies on Modified Azepane and Piperidine Scaffolds

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. nih.govnih.gov By systematically modifying the structure of a lead compound and evaluating the pharmacological activity of the resulting analogues, researchers can identify the key structural features required for optimal activity and selectivity. nih.gov

In the context of azepane and piperidine derivatives, SAR studies have revealed several important trends. For example, in a series of compounds designed as dual norepinephrine and dopamine uptake inhibitors, it was found that the stereochemistry at certain positions had a significant impact on activity. nih.gov A large dependence on stereochemistry was observed for some analogues, while for others, only minor differences were seen between enantiomers. nih.gov

The nature and position of substituents on the azepane and piperidine rings are also critical. In a study of biphenyloxy-alkyl derivatives, the length of the alkyl chain spacer and the position of the phenyl group on the phenoxy moiety were found to influence the affinity for the histamine H₃ receptor. nih.gov

The introduction of a piperazine (B1678402) moiety into various scaffolds has been shown to significantly improve antitumor activity in some cases. nih.gov SAR studies on chalcone-dithiocarbamate hybrids revealed that substituents on the piperazine unit are important for their inhibitory activity. nih.gov

The table below summarizes key SAR findings for modified azepane and piperidine scaffolds.

| Scaffold Modification | Effect on Activity | Key Insights | Reference(s) |

| Stereochemistry | Can have a large or minor impact depending on the specific analogue. | The three-dimensional arrangement of atoms is crucial for receptor binding. | nih.gov |

| Alkyl Chain Length | Influences affinity and potency. | Optimal linker length is required for effective interaction with the target. | nih.gov |

| Aromatic Substitution | Position and nature of substituents on aromatic rings can alter potency and selectivity. | Electronic and steric properties of substituents play a key role. | nih.govnih.gov |

| Introduction of Heterocyclic Moieties | Can significantly enhance or modify biological activity. | Provides opportunities for new interactions with the target. | nih.govnih.gov |

Future Research Directions for 2 1 Ethylpiperidin 3 Yl Azepane

Advanced Mechanistic Investigations

Given that the mechanism of action for 2-(1-Ethylpiperidin-3-yl)azepane is entirely unknown, initial research should focus on elucidating its fundamental biochemical and cellular effects. A primary step would be to conduct broad-spectrum screening against a panel of common biological targets, particularly those associated with the central nervous system, due to the prevalence of piperidine (B6355638) and azepane moieties in neuroactive compounds.

Subsequent, more advanced mechanistic studies would logically proceed based on the initial screening results. For instance, if the compound shows affinity for a particular receptor or enzyme, detailed investigations could include:

Receptor Binding Assays: Quantitative analysis of binding affinity (Ki) and receptor occupancy at the identified target.

Functional Assays: Determining whether the compound acts as an agonist, antagonist, inverse agonist, or allosteric modulator at its target. This could involve measuring second messenger signaling (e.g., cAMP accumulation, calcium flux) or downstream gene expression changes.

Electrophysiological Studies: Techniques like patch-clamp electrophysiology on cultured neurons or brain slices could reveal effects on ion channel function and neuronal excitability, providing deeper insight into its modulatory effects on the nervous system.

Exploration of Novel Biological Targets

In the absence of established targets, a comprehensive strategy for identifying novel biological interactions is crucial. This exploration would be multifaceted:

Phenotypic Screening: Utilizing high-content imaging or other cell-based assays to observe the effects of the compound on cellular morphology, proliferation, or other observable characteristics without a preconceived target. This unbiased approach can uncover unexpected biological activities.

Chemoproteomics: Advanced mass spectrometry-based techniques, such as activity-based protein profiling (ABPP), could be employed to identify covalent binding partners of this compound or its reactive derivatives within the cellular proteome.

Target Deconvolution: Should phenotypic screening reveal an interesting effect, a variety of target deconvolution methods could be applied. These include genetic approaches (e.g., CRISPR/Cas9 screening to identify genes that modify sensitivity to the compound) and biochemical methods (e.g., affinity chromatography using an immobilized version of the compound to pull down its binding partners).

Integration of Advanced Computational and Experimental Methodologies

A synergistic approach combining computational and experimental methods would be the most efficient path forward.

In Silico Target Prediction: Before extensive and costly lab work, computational models could predict potential biological targets based on the 3D structure of this compound. This involves docking simulations against libraries of known protein structures and pharmacophore modeling to compare its features with those of known active compounds.

Structure-Activity Relationship (SAR) Studies: Once a biological activity is confirmed, a combination of chemical synthesis and computational modeling will be essential.

Synthesis of Analogs: A focused library of derivatives of this compound would be synthesized to systematically probe the contribution of different parts of the molecule to its activity.

Quantitative Structure-Activity Relationship (QSAR): As experimental data on these analogs become available, QSAR models can be built to correlate structural modifications with changes in biological activity. These models can then predict the activity of yet-unsynthesized compounds, guiding the design of more potent and selective molecules.

Q & A

Q. How can researchers validate the proposed mechanism of action for this compound in neurodegenerative disease models?

- Methodological Answer : Use CRISPR-edited cell lines to knock out putative targets (e.g., NMDA receptors). Perform transcriptomic profiling (RNA-seq) to identify differentially expressed genes. Compare with morpholine-azepane hybrids, which show neuroprotective effects via similar pathways . Validate in zebrafish or murine models with behavioral endpoints.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.